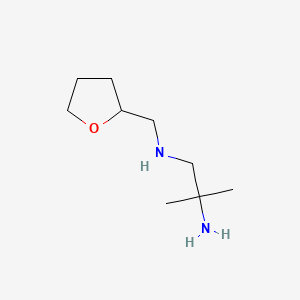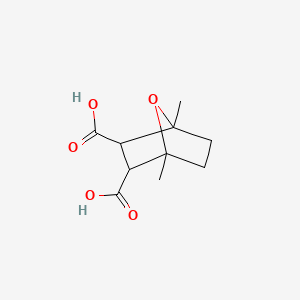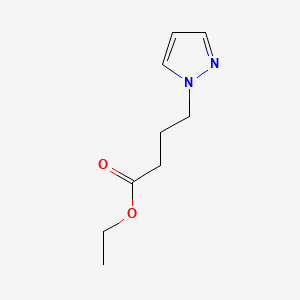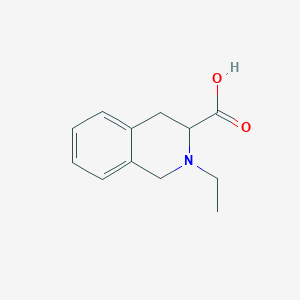
2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid is a heterocyclic organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with an ethyl group at the 2-position and a carboxylic acid group at the 3-position. Tetrahydroisoquinolines are known for their presence in various natural products and their significant biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline core. The reaction typically requires acidic conditions and can be catalyzed by various acids such as hydrochloric acid or sulfuric acid .
Another approach involves the hydrogenation of isoquinoline derivatives. This method uses hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to reduce the isoquinoline to the tetrahydroisoquinoline .
Industrial Production Methods
Industrial production of this compound often involves large-scale Pictet-Spengler reactions. The reaction conditions are optimized to maximize yield and purity, and the process is scaled up using continuous flow reactors to ensure consistent production .
化学反应分析
Types of Reactions
2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction of the compound can lead to the formation of dihydroisoquinoline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Chlorine, bromine
Major Products Formed
Oxidation: Quinoline derivatives
Reduction: Dihydroisoquinoline derivatives
Substitution: Halogenated tetrahydroisoquinolines
科学研究应用
2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid has several scientific research applications:
作用机制
The mechanism of action of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist of various receptors, enzymes, and proteins. For example, it has been shown to interact with peroxisome proliferator-activated receptors (PPARs) and protein-tyrosine phosphatase 1B (PTP-1B), leading to modulation of metabolic pathways and cellular signaling .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the ethyl and carboxylic acid groups.
2-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar to 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid but with a methyl group instead of an ethyl group.
3-Carboxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the ethyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethyl and carboxylic acid groups enhances its reactivity and potential for diverse applications in scientific research and industry .
属性
IUPAC Name |
2-ethyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-13-8-10-6-4-3-5-9(10)7-11(13)12(14)15/h3-6,11H,2,7-8H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYDLJGQBRAFBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2=CC=CC=C2CC1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389720 |
Source


|
| Record name | 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1022919-86-3 |
Source


|
| Record name | 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
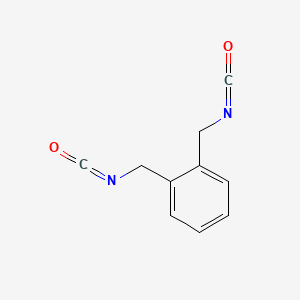

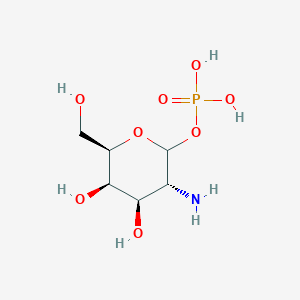
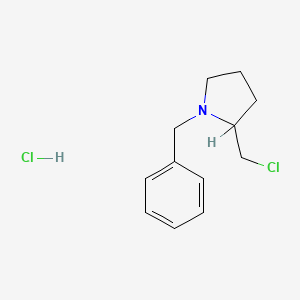
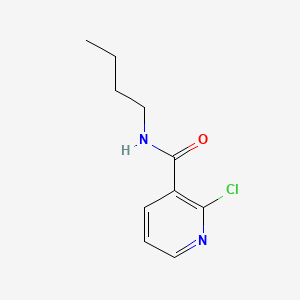
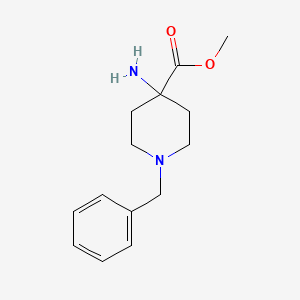

![2-(1H-Benzo[d]imidazol-6-yl)acetic acid](/img/structure/B1335018.png)
![2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one](/img/structure/B1335021.png)
